O-[5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] methylsulfanylmethanethioate
Overview
Description
O-[5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] methylsulfanylmethanethioate, also known as this compound, is a useful research compound. Its molecular formula is C₁₄H₂₂O₆S₂ and its molecular weight is 350.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 409733. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Transformations Initiated by Bases
- Study: Uncommon transformations of a structurally similar compound, methyl (1S,2S,3R,4R)-2,3-isopropylidenedioxy-5-iodomethyl-2-tetrahydrofurylacetate, were investigated. Different products were obtained depending on the base applied, showcasing the compound's versatility in organic synthesis (Ivanova et al., 2006).
Preparation of Monoacylglycerols
- Study: This research involved the preparation of 1-Monoacylglycerols via the Suzuki-Miyaura Reaction, using related compounds such as (2,2-Dimethyl-1,3-dioxolan-4-yl) methyl hexanoate. This demonstrates the compound's utility in synthesizing complex organic molecules (Yang et al., 2012).
Synthesis of Pyrimidine Derivatives
- Study: The reaction of polyhydroxyalkyl-β-ketoesters with urea derivatives, including derivatives similar to the compound , allowed the synthesis of pyrimidines. This highlights its use in the synthesis of heterocyclic compounds (Aparicio et al., 1979).
Synthesis of Homo-N-Nucleosides
- Study: A study focused on the enantioselective synthesis of Homo-N-Nucleosides containing a 1,4-Dioxane sugar analog, where a similar dioxane homo-sugar analog was used. This illustrates the compound's application in nucleoside analog synthesis (Yu & Carlsen, 2008).
Intermediates in Chrysanthemic Acid Synthesis
- Study: The research presented the structures of compounds closely related to the compound , which are intermediates in the synthesis of chrysanthemic acid. This underscores its importance in the synthesis of complex organic molecules (Baudoux et al., 1998).
Properties
IUPAC Name |
O-[5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] methylsulfanylmethanethioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O6S2/c1-13(2)15-6-7(18-13)8-9(17-12(21)22-5)10-11(16-8)20-14(3,4)19-10/h7-11H,6H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABYFQWZWTAVGKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)C2C(C3C(O2)OC(O3)(C)C)OC(=S)SC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O6S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16667-96-2 | |
Record name | NSC409733 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409733 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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